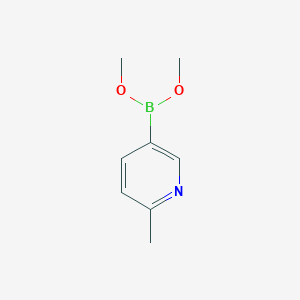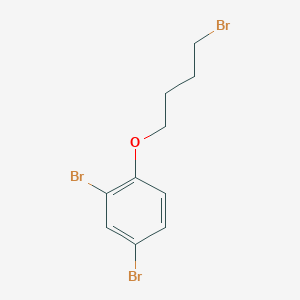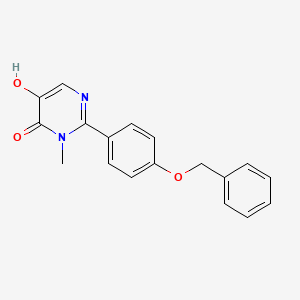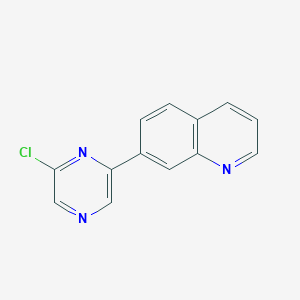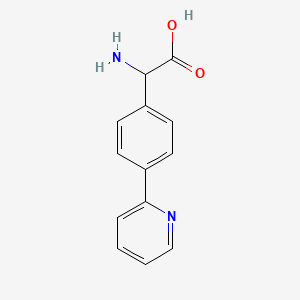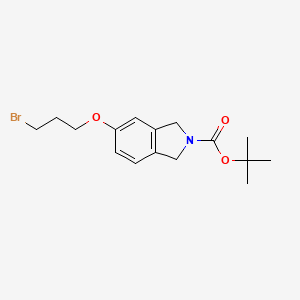
Tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a bromopropoxy group, and a dihydroisoindole carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps. One common method includes the reaction of 5-hydroxy-1,3-dihydroisoindole-2-carboxylate with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the bromopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as DMF or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study the interactions of brominated compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets. The bromopropoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The compound’s effects are mediated through pathways involving these molecular targets, which can include enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane: This compound has a similar bromopropoxy group but differs in the presence of a dimethylsilane moiety instead of the dihydroisoindole carboxylate.
tert-Butyl 3-bromopropionate: This compound also contains a bromopropoxy group but lacks the isoindole structure.
Uniqueness
Tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dihydroisoindole carboxylate moiety distinguishes it from other bromopropoxy compounds, providing unique opportunities for research and application.
Eigenschaften
CAS-Nummer |
1007455-13-1 |
|---|---|
Molekularformel |
C16H22BrNO3 |
Molekulargewicht |
356.25 g/mol |
IUPAC-Name |
tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-12-5-6-14(9-13(12)11-18)20-8-4-7-17/h5-6,9H,4,7-8,10-11H2,1-3H3 |
InChI-Schlüssel |
RHEGNILFTZVIME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
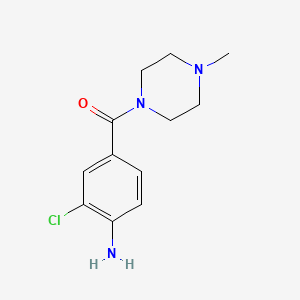
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
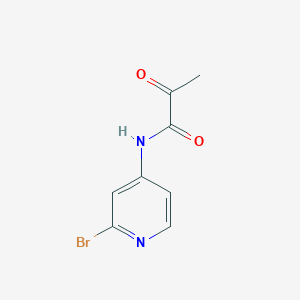
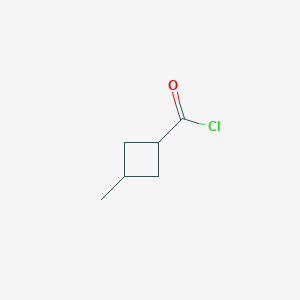
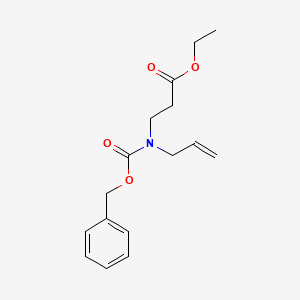
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)

